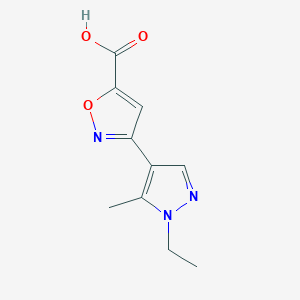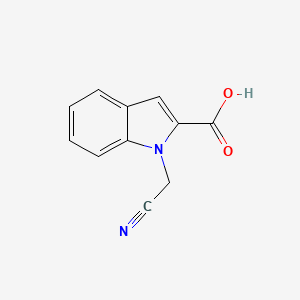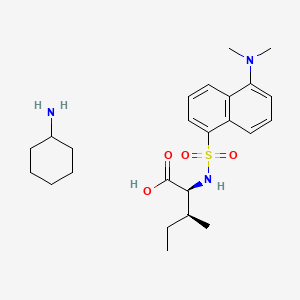
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
Descripción general
Descripción
The compound “3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid” contains several functional groups. It has an isoxazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a carboxylic acid group, which is a carbon double-bonded to an oxygen and also bonded to a hydroxyl group. Additionally, it has a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the isoxazole and pyrazole rings, as well as the positions of the ethyl, methyl, and carboxylic acid groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole and pyrazole rings, as well as the carboxylic acid group. The nitrogen atoms in the rings could potentially act as nucleophiles, while the carboxylic acid group could act as an acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the isoxazole and pyrazole rings, as well as the carboxylic acid group. For example, the compound would likely be polar due to the presence of the carboxylic acid group .Aplicaciones Científicas De Investigación
Synthesis and Structural Diversity
Research has demonstrated the utility of compounds related to 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid in the synthesis and structural diversity of metal coordination polymers. These compounds, such as bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, have been shown to assemble with Zn(II) and Cd(II) ions, forming various chiral and achiral coordination polymers. These structures exhibit unique properties like hydrogen-bonded chiral networks and luminescence, highlighting their potential in materials science (Cheng et al., 2017).
Novel Synthetic Entries
Compounds similar to 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid have been used in creating new synthetic pathways for isoxazole and pyrazole derivatives. These synthetic routes involve reactions with various reagents, leading to the formation of ortho-dicarboxylic acid esters and other derivatives. This research opens up new possibilities in the synthesis of complex organic molecules (Vicentini et al., 2000).
Corrosion Inhibition
Pyrazole derivatives, which are structurally related to 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, have been investigated as corrosion inhibitors for steel in hydrochloric acid. These studies reveal the potential of such compounds in reducing corrosion rates, offering new insights into their practical applications in material protection and industrial processes (Herrag et al., 2007).
Facile Synthesis of Heterocycles
The facile synthesis of novel heterocycles using related pyrazole derivatives has been documented. This research shows the successful condensation of pyrazole derivatives with activated carbonyl groups, leading to the formation of N-fused heterocyclic products. This method provides a valuable tool for the synthesis of complex organic compounds in medicinal chemistry and other fields (Ghaedi et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Many compounds with similar structures are known to bind to their targets and modulate their activity, leading to downstream effects .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
Its molecular weight (22122 g/mol ) suggests it could be absorbed and distributed in the body. The presence of functional groups like carboxylic acid could influence its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Propiedades
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-13-6(2)7(5-11-13)8-4-9(10(14)15)16-12-8/h4-5H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGSVAZABZXXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424453 | |
| Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
CAS RN |
957487-33-1 | |
| Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)
![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)










